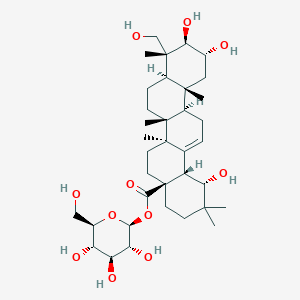

Arjunglucoside I

Description

Properties

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,4aR,6aR,6aS,6bR,8aR,9R,10R,11R,12aR,14bS)-1,10,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H58O11/c1-31(2)11-13-36(30(45)47-29-26(42)25(41)24(40)20(16-37)46-29)14-12-34(5)18(23(36)28(31)44)7-8-22-32(3)15-19(39)27(43)33(4,17-38)21(32)9-10-35(22,34)6/h7,19-29,37-44H,8-17H2,1-6H3/t19-,20-,21-,22-,23-,24-,25+,26-,27+,28+,29+,32+,33+,34-,35-,36+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMZFNIMQBCBHEX-APNSOIJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4[C@@H](C(CC5)(C)C)O)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)(C[C@H]([C@@H]([C@@]3(C)CO)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H58O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

666.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62319-70-4 | |

| Record name | Arjunglucoside I | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62319-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Arjunglucoside I: A Technical Guide to Its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arjunglucoside I is a triterpenoid saponin that has garnered significant interest within the scientific community for its potential therapeutic applications. As a member of the oleanane class of triterpenoids, it is a key bioactive constituent of various medicinal plants. This technical guide provides an in-depth overview of the natural sources of this compound, with a primary focus on its principal botanical origin. Furthermore, this document outlines detailed experimental protocols for the extraction, isolation, and quantification of this compound. Finally, it elucidates a key signaling pathway through which this compound is understood to exert its biological effects. All quantitative data are presented in tabular format for clarity and comparative analysis, and complex biological and experimental workflows are visualized using diagrams.

Natural Sources of this compound

The predominant natural source of this compound is the tree Terminalia arjuna (Roxb.) Wight & Arn., belonging to the Combretaceae family.[1] While the compound is found in various parts of the plant, the bark is consistently identified as the primary reservoir.[1] Other oleanane derivatives, such as arjunic acid, arjunolic acid, arjungenin, and arjunetin, are also present in the bark.[2] Although found in considerable amounts, arjungenin's corresponding glucoside, this compound, is present at trace levels, suggesting a selective biosynthesis or accumulation of triterpenoid glucosyl esters within the bark.

Other parts of the Terminalia arjuna plant, including the roots and fruits, also contain a variety of triterpenoid glycosides, though the concentration of this compound in these parts is not as well-documented as in the bark.

Table 1: Distribution of this compound and Related Triterpenoids in Terminalia arjuna

| Plant Part | Compound | Concentration | Reference(s) |

| Stem Bark | This compound | Trace levels | [2] |

| Arjunic Acid | Major | [2] | |

| Arjunolic Acid | Minor | [2] | |

| Arjungenin | Considerable | [2] | |

| Arjunetin | Major | [2] | |

| Arjunglucoside II | Minor | [2] | |

| Roots | Arjunoside III & IV | Present | [3] |

| Terminic Acid | Present | [3] | |

| Fruits | Arjunoglycoside VI | Present | [4] |

| Arjunursglycoside I | Present | [4] |

Note: "Trace levels," "Minor," "Major," and "Considerable" are qualitative descriptors from the cited literature. Precise quantitative data for this compound remains a subject for further investigation.

Experimental Protocols

Extraction of Triterpenoid Saponins from Terminalia arjuna Bark

This protocol describes a general method for the extraction of triterpenoid saponins, including this compound, from the dried bark of Terminalia arjuna.

Methodology:

-

Plant Material Preparation: Collect fresh bark of Terminalia arjuna, authenticate the specimen, and deposit a voucher in a herbarium. Sun-dry the bark and pulverize it into a fine powder.

-

Exhaustive Extraction: Macerate 2.5 kg of the powdered bark in 95% ethanol at room temperature (23 ± 2°C) for 10 days to ensure exhaustive extraction.

-

Filtration and Concentration: Filter the ethanolic extract and concentrate it under reduced pressure to obtain a solid brownish residue.

-

Solvent Partitioning:

-

Treat the residue with water and then extract sequentially with solvents of increasing polarity, such as petroleum benzene, ethyl acetate, and n-butanol.

-

The ethyl acetate fraction is typically enriched with triterpenoid glycosides.

-

-

Drying: Evaporate the solvent from the desired fraction to yield the crude extract for further purification.

Isolation of this compound by Column Chromatography

This protocol outlines the separation and purification of this compound from the crude extract using column chromatography.

Methodology:

-

Column Preparation:

-

Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).

-

Pack a glass column (dimensions appropriate for the amount of extract) with the silica gel slurry, ensuring no air bubbles are trapped.

-

-

Sample Loading:

-

Adsorb the crude ethyl acetate extract onto a small amount of silica gel.

-

Carefully load the dried, adsorbed sample onto the top of the prepared column.

-

-

Elution:

-

Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., a gradient of chloroform to methanol).

-

A solvent system of chloroform:methanol (83:17 v/v) has been reported to be effective for eluting this compound.[5]

-

-

Fraction Collection:

-

Collect the eluate in fractions of a defined volume.

-

Monitor the separation of compounds in the fractions using Thin-Layer Chromatography (TLC).

-

-

Compound Identification:

-

Combine the fractions containing the compound of interest based on the TLC profile.

-

Evaporate the solvent to obtain the purified this compound.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., aqueous methanol).

-

dot

Caption: Isolation workflow for this compound.

Quantification of this compound by High-Performance Thin-Layer Chromatography (HPTLC)

This HPTLC method allows for the simultaneous quantitative determination of this compound and other oleane derivatives.[2]

Methodology:

-

Sample and Standard Preparation:

-

Prepare a standard stock solution of purified this compound in methanol.

-

Prepare the sample extract by dissolving a known weight of the dried Terminalia arjuna bark extract in methanol.

-

-

Chromatographic Conditions:

-

Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.

-

Mobile Phase: Chloroform:Methanol (90:10, v/v).

-

Application: Apply the standard and sample solutions as bands on the HPTLC plate using a suitable applicator.

-

Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.

-

-

Detection and Quantification:

-

Derivatization: After development, dry the plate and visualize the spots by spraying with a solution of vanillin in concentrated sulfuric acid and ethanol, followed by heating.

-

Densitometric Scanning: Scan the plate in a TLC scanner at a wavelength of 640 nm.

-

Quantification: Calculate the amount of this compound in the sample by comparing the peak area with that of the standard.

-

Table 2: HPTLC Method Parameters for Quantification of this compound

| Parameter | Specification |

| Stationary Phase | Silica gel 60 F254 HPTLC plates |

| Mobile Phase | Chloroform:Methanol (90:10, v/v) |

| Application Volume | Variable (e.g., 5 µL) |

| Development Mode | Ascending |

| Derivatizing Reagent | Vanillin-Sulfuric Acid |

| Detection Wavelength | 640 nm |

| Reference | [2] |

Signaling Pathways and Mechanism of Action

Recent studies have begun to elucidate the molecular mechanisms underlying the bioactivity of this compound. A prominent identified pathway is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.

Acetylcholinesterase Inhibition

This compound has been identified as a potent inhibitor of acetylcholinesterase.[6] The inhibition of AChE leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft, which is a key therapeutic strategy for conditions characterized by cholinergic deficits, such as Alzheimer's disease.

Molecular Docking and Kinetics:

-

Binding Affinity: Molecular docking studies have shown that this compound exhibits a high binding affinity for the active site of AChE, with binding energies comparable to known AChE inhibitors.[6]

-

Enzyme Kinetics: Kinetic studies have demonstrated that this compound inhibits AChE, with a determined Michaelis-Menten constant (Km) for the hydrolysis of the acetylthiocholine iodide substrate of 0.011 mM.[6]

dot

Caption: this compound inhibits Acetylcholinesterase.

Modulation of Respiratory Burst

Triterpenoids from Terminalia arjuna, including arjungenin (the aglycone of this compound) and its glucoside, have been shown to modulate the respiratory burst in human neutrophils.[3] The respiratory burst is a critical process in the innate immune response, involving the rapid release of reactive oxygen species (ROS) to kill pathogens. Arjungenin and its glucoside have demonstrated free radical scavenging activity and inhibition of hypochlorous acid production.[3] This suggests a potential anti-inflammatory and immunomodulatory role for this compound.

dot

Caption: Modulation of the respiratory burst by this compound.

Conclusion

This compound, primarily sourced from the bark of Terminalia arjuna, is a triterpenoid saponin with demonstrated biological activity. The protocols provided in this guide offer a framework for its extraction, isolation, and quantification, enabling further research into its pharmacological properties. The elucidation of its inhibitory effects on acetylcholinesterase opens avenues for its investigation in the context of neurodegenerative diseases. Further studies are warranted to precisely quantify its concentration in various natural sources and to fully explore its diverse signaling pathways and therapeutic potential.

References

- 1. nmppdb.com.ng [nmppdb.com.ng]

- 2. Quantitative determination of oleane derivatives in Terminalia arjuna by high performance thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scialert.net [scialert.net]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. Molecular and Pharmacokinetic Aspects of the Acetylcholinesterase-Inhibitory Potential of the Oleanane-Type Triterpenes and Their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Arjunglucoside I from Terminalia arjuna Bark

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Terminalia arjuna bark as a primary source for the triterpenoid glycoside, Arjunglucoside I. It details the methodologies for its extraction, isolation, and characterization, presents quantitative data from various extraction protocols, and explores potential pharmacological signaling pathways.

Introduction to Terminalia arjuna and this compound

Terminalia arjuna (Roxb.) Wight & Arn., a large evergreen tree from the Combretaceae family, is a cornerstone of traditional Ayurvedic medicine, particularly for its cardioprotective properties.[1][2][3] The bark of the tree is a rich reservoir of bioactive phytochemicals, including tannins, flavonoids, and notably, triterpenoid saponins.[4][5][6] Among these, this compound, a triterpenoid glycoside, is a significant constituent that contributes to the bark's therapeutic effects.[1][7] This guide focuses on the scientific principles and technical procedures for isolating and studying this compound.

This compound has been identified as β-D-glucopyranosyl 2α,3β,19α,23-tetrahydroxyolean-12-en-28-oate.[8] Its complex structure necessitates precise and multi-step protocols for its isolation and purification from the crude bark matrix. Understanding these protocols is crucial for researchers aiming to investigate its pharmacological activities and for professionals involved in the development of new therapeutic agents.

Quantitative Analysis of Terminalia arjuna Bark Extracts

The efficiency of extracting this compound and other bioactive compounds is highly dependent on the solvent system and extraction method employed. The yield of crude extracts varies significantly with the polarity of the solvent used. While specific yield percentages for pure this compound are not extensively reported, the data on overall extract yields provide a baseline for process development.

| Extraction Method | Solvent System | Plant Part | Yield (from 100g of crude powder) | Key Phytochemicals Detected | Reference |

| Soxhlet Extraction | Aqueous | Bark | 5.4 g | Alkaloids, Phenols, Carbohydrates | [6] |

| Soxhlet Extraction | Ethanolic | Bark | 4.84 g | Phenols, Flavonoids | [6] |

| Soxhlet Extraction | Hydroethanolic (1:1) | Bark | 8.1 g | Phenols, Flavonoids, Saponins | [6] |

| Reflux Extraction | Water | Bark | Not Specified | Polyphenols | [9] |

| Maceration | 70% Methanol-Water | Bark | Not Specified | Triterpenoids, Saponins | [9] |

| Microwave Assisted | Varied (Optimized) | Bark | Not Specified | Arjunic Acid (1.38%), Arjunolic Acid (1.51%) | [10] |

Experimental Protocols: Isolation and Characterization

The isolation of this compound is a multi-stage process involving extraction, fractionation, and chromatographic purification. The structural confirmation relies on modern spectroscopic techniques.

Plant Material Preparation

-

Collection and Identification : The stem bark of Terminalia arjuna is collected and authenticated by a qualified botanist.[3]

-

Drying : The collected bark is shade-dried at room temperature to preserve thermolabile compounds.[3] Sun and oven drying are alternative methods, though shade drying often results in better preservation of phytochemicals.[3]

-

Pulverization : The dried bark is coarsely powdered using a mechanical grinder and sieved to ensure a uniform particle size (e.g., through a mesh No. 20).[3][9]

Extraction

A common method for extracting triterpenoid glycosides involves the use of polar solvents.

-

Methanol Extraction : The powdered bark is extracted with methanol.[8] This can be performed using a Soxhlet apparatus for exhaustive extraction or through cold maceration.

-

Aqueous Extraction : The powdered bark is refluxed in water (e.g., a 1:4 powder-to-water ratio) for several hours. The process is typically repeated multiple times to ensure maximum extraction efficiency.[9] The combined filtrates are then concentrated under vacuum.[9]

Fractionation and Chromatographic Purification

-

Solvent Partitioning : The concentrated crude extract (e.g., from a methanol extraction) is suspended in water and sequentially partitioned with solvents of increasing polarity, such as chloroform, ethyl acetate, and n-butanol.[9] This step separates compounds based on their polarity, with saponins like this compound typically concentrating in the more polar fractions.

-

Column Chromatography : The fraction containing the target compound is subjected to column chromatography over silica gel.[8]

-

Stationary Phase : Silica gel (mesh size appropriate for the column dimensions).

-

Mobile Phase : A gradient elution system is employed, commonly starting with chloroform and gradually increasing the polarity by adding methanol.[8] For instance, a chloroform-methanol mixture (e.g., 23:2) has been used to elute related compounds.[8]

-

-

Preparative Thin-Layer Chromatography (TLC) : Fractions collected from the column are monitored by TLC. Those showing the presence of this compound are pooled, concentrated, and may be further purified using preparative TLC to yield the pure compound.[8]

Structural Characterization

The identity and structure of the isolated this compound are confirmed using a combination of spectroscopic methods:

-

Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern.[8]

-

Infrared (IR) Spectroscopy : To identify functional groups such as hydroxyl (-OH) and ester carbonyl (C=O) groups.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) : To elucidate the detailed carbon-hydrogen framework and the stereochemistry of the molecule.

Mandatory Visualizations

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation and characterization of this compound.

Potential Anti-Inflammatory Signaling Pathway

While the specific signaling pathways modulated by this compound are a subject of ongoing research, compounds with anti-inflammatory properties, often found in Terminalia arjuna, are known to interact with key inflammatory cascades such as the NF-κB and MAPK pathways.[11] The following diagram illustrates a hypothetical mechanism.

Caption: Potential inhibition of the NF-κB inflammatory pathway by this compound.

Conclusion

Terminalia arjuna bark is a validated and potent source of this compound. The successful isolation of this compound for research and development purposes hinges on the systematic application of phytochemical extraction and purification protocols. The methodologies outlined in this guide, from bark preparation to advanced chromatographic separation, provide a robust framework for obtaining high-purity this compound. Further investigation into its specific molecular targets and signaling pathways will continue to unveil its full therapeutic potential, particularly in the context of cardiovascular and anti-inflammatory drug discovery.

References

- 1. botanyjournals.com [botanyjournals.com]

- 2. researchgate.net [researchgate.net]

- 3. ijrap.net [ijrap.net]

- 4. Medicinal properties of Terminalia arjuna (Roxb.) Wight & Arn.: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijcrt.org [ijcrt.org]

- 6. biochemjournal.com [biochemjournal.com]

- 7. nmppdb.com.ng [nmppdb.com.ng]

- 8. scispace.com [scispace.com]

- 9. Characterisation of Polyphenols in Terminalia arjuna Bark Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 10. KoreaMed [koreamed.org]

- 11. Pathway as a Pharmacological Target for Herbal Medicines: An Investigation from Reduning Injection - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Arjunglucoside I: A Technical Guide for Researchers

Abstract

Arjunglucoside I, a prominent triterpenoid saponin found in the medicinal plant Terminalia arjuna, has garnered significant interest for its potential therapeutic properties, particularly its cardioprotective effects. Understanding its biosynthesis is crucial for metabolic engineering and ensuring a sustainable supply. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the precursor molecules, key enzymatic steps, and relevant experimental protocols for pathway elucidation. Quantitative data on related compounds from T. arjuna are summarized, and the pathway and experimental workflows are visualized using logical diagrams. This document is intended for researchers, scientists, and professionals in drug development and natural product chemistry.

Introduction

This compound is a complex natural product belonging to the oleanane-type triterpenoid saponins. Its chemical structure is β-D-glucopyranosyl 2α,3β,19α,23-tetrahydroxyolean-12-en-28-oate. The biosynthesis of such intricate molecules in plants involves a multi-step process catalyzed by several enzyme families, starting from basic isoprenoid precursors. This guide synthesizes current knowledge to delineate the biosynthetic journey from isopentenyl pyrophosphate to the final glycosylated product.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound can be broadly divided into three main stages: the formation of the triterpenoid backbone, the oxidative functionalization of this backbone to form the aglycone (Arjungenin), and the final glycosylation step.

Stage 1: Formation of the β-Amyrin Skeleton

The pathway originates from the cytosolic mevalonate (MVA) pathway, which produces the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). A series of head-to-tail condensations of IPP units with DMAPP, catalyzed by prenyltransferases, leads to the formation of the 30-carbon precursor, 2,3-oxidosqualene.

The cyclization of 2,3-oxidosqualene is a critical branching point in triterpenoid biosynthesis. In the case of this compound, the oleanane skeleton is formed by the action of β-amyrin synthase (bAS) , an oxidosqualene cyclase (OSC). In Terminalia arjuna, the enzyme TaOSC1 has been identified and functionally characterized as a β-amyrin synthase, suggesting its primary role in producing the precursor for oleanane triterpenoids in the bark.[1]

Stage 2: Oxidative Modifications by Cytochrome P450s to form Arjungenin

Following the formation of β-amyrin, a series of regio- and stereospecific oxidation reactions, primarily hydroxylations and carboxylations, are catalyzed by cytochrome P450 monooxygenases (CYP450s). These modifications lead to the formation of the aglycone of this compound, which is Arjungenin (2α,3β,19α,23-tetrahydroxyolean-12-en-28-oic acid).

Recent studies on T. arjuna have identified several CYP450s involved in the oxidative tailoring of the oleanane skeleton.[2][3] Based on their characterized functions, a plausible sequence of events for the biosynthesis of Arjungenin from β-amyrin is proposed:

-

C-28 Oxidation: The initial oxidative step is likely the conversion of the C-28 methyl group of β-amyrin into a carboxylic acid, forming oleanolic acid. This three-step oxidation is catalyzed by a C-28 oxidase. In T. arjuna, CYP716A233 and CYP716A432 have been shown to catalyze the C-28 oxidation of β-amyrin to produce oleanolic acid.[2][3]

-

C-2α Hydroxylation: Subsequently, oleanolic acid is hydroxylated at the C-2α position to yield maslinic acid. The enzymes CYP716C88 and CYP716C89 from T. arjuna have been identified as C-2α hydroxylases that can convert oleanolic acid to maslinic acid.[2][3]

-

C-23 Hydroxylation: Following C-2α hydroxylation, a hydroxyl group is introduced at the C-23 position. The enzymes CYP714E107a and CYP714E107b from T. arjuna catalyze the C-23 hydroxylation of maslinic acid to produce arjunolic acid.[2][3] These enzymes have also been shown to hydroxylate arjunic acid at the C-23 position to form arjungenin.[2][3]

-

C-19α Hydroxylation: The final hydroxylation step to form Arjungenin is the introduction of a hydroxyl group at the C-19α position. While the specific CYP450 responsible for this step in T. arjuna has not yet been definitively characterized in the available literature, the existence of arjungenin implies the presence of a dedicated C-19α hydroxylase.

Stage 3: Glycosylation by UDP-Glycosyltransferase

The final step in the biosynthesis of this compound is the attachment of a glucose molecule to the C-28 carboxylic acid group of Arjungenin via an ester linkage. This reaction is catalyzed by a UDP-dependent glycosyltransferase (UGT).

In Terminalia arjuna, the enzyme UGT73FB1 has been identified and shown to catalyze the C-28 O-glucosylation of oleanane triterpenoids, including arjungenin, to form their respective glucosyl esters.[4] The spatial expression pattern of the UGT73FB1 transcript and the accumulation of these triterpenoid glucosyl esters in the bark suggest that UGT73FB1 plays a major role in the final step of this compound biosynthesis.[4]

Visualization of the Biosynthetic Pathway

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

| Location | Arjungenin (mg/g of dry bark) | Arjunic Acid (mg/g of dry bark) | Reference |

| Amangarh tiger reserve (Bijnor) | ~1.8 | ~4.5 | [5] |

| Gorakhpur Forest division (Pharenda) | ~1.7 | ~4.2 | [5] |

| Other locations (range) | 0.5 - 1.6 | 1.0 - 4.0 | [5] |

Note: The values are approximated from the graphical data presented in the cited study.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on a combination of transcriptomics, heterologous expression of candidate genes, and in vitro enzyme assays. Below are generalized protocols for the key experimental procedures.

Identification of Candidate Genes

-

RNA Sequencing: Total RNA is extracted from the bark of Terminalia arjuna, where this compound accumulates.

-

Transcriptome Assembly: The extracted RNA is used for cDNA library construction and sequenced using a high-throughput platform (e.g., Illumina). The resulting reads are de novo assembled to generate a reference transcriptome.

-

Gene Mining: The assembled transcriptome is searched for candidate genes encoding oxidosqualene cyclases (OSCs), cytochrome P450s (CYP450s), and UDP-glycosyltransferases (UGTs) based on sequence homology to known triterpenoid biosynthesis genes.

Functional Characterization of Enzymes via Heterologous Expression

A common strategy for characterizing the function of candidate enzymes is to express them in a host organism that does not natively produce the target compounds.

5.2.1. Expression in Saccharomyces cerevisiae (Yeast)

-

Vector Construction: The full-length coding sequences of candidate genes (e.g., TaOSC1, CYP450s, UGT73FB1) are cloned into a yeast expression vector (e.g., pYES-DEST52).

-

Yeast Transformation: The expression vectors are transformed into a suitable yeast strain (e.g., INVSc1). For CYP450s, co-expression with a cytochrome P450 reductase (CPR) is often necessary for activity.

-

Culture and Induction: Transformed yeast cultures are grown in appropriate selective media. Gene expression is induced by adding galactose to the medium.

-

Substrate Feeding: For characterizing tailoring enzymes like CYP450s and UGTs, the appropriate precursor substrate (e.g., β-amyrin for the first CYP450, or Arjungenin for the UGT) is fed to the culture.

-

Metabolite Extraction and Analysis: After a period of incubation, the yeast cells and culture medium are harvested. Metabolites are extracted using an organic solvent (e.g., ethyl acetate). The extracts are then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the reaction products.[6][7]

5.2.2. Transient Expression in Nicotiana benthamiana

-

Vector Construction: Candidate genes are cloned into a binary vector suitable for agroinfiltration (e.g., pLIFE33).

-

Agrobacterium tumefaciens Transformation: The binary vectors are transformed into A. tumefaciens.

-

Agroinfiltration: Cultures of transformed A. tumefaciens are infiltrated into the leaves of N. benthamiana plants. For multi-enzyme pathways, co-infiltration of multiple constructs is performed.

-

Metabolite Extraction and Analysis: After 4-5 days of incubation, the infiltrated leaf tissues are harvested, and metabolites are extracted and analyzed as described for the yeast system.[8]

In Vitro Enzyme Assays

-

Protein Expression and Purification: The enzyme of interest is expressed in a suitable system (e.g., E. coli or yeast) and purified.

-

Assay Reaction: The purified enzyme is incubated with its putative substrate and any necessary co-factors (e.g., NADPH for CYP450s, UDP-glucose for UGTs) in a suitable buffer.

-

Product Detection: The reaction is stopped, and the products are extracted and analyzed by HPLC, GC-MS, or LC-MS to determine the enzyme's activity and substrate specificity.

Experimental Workflow Visualization

Caption: General experimental workflow for pathway elucidation.

Conclusion

The biosynthesis of this compound is a complex, multi-step process involving enzymes from the oxidosqualene cyclase, cytochrome P450, and UDP-glycosyltransferase families. Recent advances in transcriptomics and functional genomics have enabled the identification of several key genes in Terminalia arjuna that are likely involved in this pathway. The proposed pathway provides a solid framework for further research, including the definitive characterization of all participating enzymes and the elucidation of the regulatory mechanisms governing the biosynthesis of this important medicinal compound. The experimental protocols outlined in this guide offer a practical approach for researchers aiming to further unravel the intricacies of triterpenoid saponin biosynthesis and to explore the potential for metabolic engineering of these valuable natural products.

References

- 1. researchgate.net [researchgate.net]

- 2. Unraveling the role of cytochrome P450 enzymes in oleanane triterpenoid biosynthesis in arjuna tree - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. UGT73FB1 contributes to scaffold-selective biosynthesis of triterpenoid glucosyl esters in saponin-rich bark of arjuna tree - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phytochemical Profiling, Isolation, Characterization and Quantification of Triterpenoids from Terminalia Arjuna: A Multi-Location Study Using HPLC and Statistical Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Heterologous expression of triterpene biosynthetic genes in yeast and subsequent metabolite identification through GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Heterologous Expression of Triterpene Biosynthetic Genes in Yeast and Subsequent Metabolite Identification Through GC-MS | Springer Nature Experiments [experiments.springernature.com]

- 8. Frontiers | High-yield bioactive triterpenoid production by heterologous expression in Nicotiana benthamiana using the Tsukuba system [frontiersin.org]

Arjunglucoside I: A Triterpenoid Saponin at the Crossroads of Traditional Medicine and Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Arjunglucoside I, a triterpenoid saponin isolated from the bark of Terminalia arjuna, stands as a molecule of significant interest at the intersection of traditional Ayurvedic medicine and contemporary pharmacology.[1][2] For centuries, extracts of Terminalia arjuna have been revered in traditional practices for their therapeutic benefits, particularly in the management of cardiovascular ailments.[3] Modern scientific investigation has begun to dissect the complex phytochemistry of this plant, identifying this compound as one of its key bioactive constituents. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, role in traditional medicine, and emerging pharmacological activities, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Chemical Properties and Structure

This compound is classified as an oleanane-type triterpenoid saponin. Its chemical structure consists of a pentacyclic triterpene aglycone, arjungenin, linked to a glucose molecule.[4] The systematic name for this compound is β-D-glucopyranosyl 2α,3β,19α,23-tetrahydroxyolean-12-en-28-oate.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C36H58O11 | [5] |

| Molecular Weight | 666.8 g/mol | [5] |

| CAS Number | 62319-70-4 | [5] |

| Appearance | Amorphous solid | [4] |

Role in Traditional Medicine

In the context of traditional Ayurvedic medicine, this compound is not used in its isolated form but is a component of the whole bark extract of Terminalia arjuna. This extract has been traditionally utilized for a wide range of conditions, most notably as a cardiotonic.[3] The bark is reported to possess diuretic, inotropic, and chronotropic effects.[3] Traditional preparations often involve decoctions of the bark in milk or water to treat angina, hypertension, and other heart-related conditions.[6] The presence of saponins like this compound contributes to the overall therapeutic profile of the plant extract.

Pharmacological Activities and Quantitative Data

Scientific research has begun to validate the traditional uses of Terminalia arjuna and to investigate the specific activities of its isolated compounds, including this compound. The primary reported activities are anti-inflammatory and antiproliferative.

Table 2: Summary of Quantitative Bioactivity Data for this compound

| Activity | Assay | Model | Result | Reference |

| Antiproliferative | MTT Assay | A2780 human ovarian cancer cell line | IC50: 1.2 µM | Not explicitly cited |

| Anti-inflammatory | Carrageenan-induced paw edema | Rat | Significant activity | Not explicitly cited |

Experimental Protocols

Isolation and Purification of this compound from Terminalia arjuna Bark

A general procedure for the isolation of this compound involves the following steps:

-

Extraction: The dried and powdered bark of Terminalia arjuna is exhaustively extracted with methanol at room temperature.[4]

-

Fractionation: The concentrated methanolic extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate, to separate compounds based on their polarity.[7]

-

Chromatography: The fraction containing this compound is subjected to column chromatography on silica gel.[4]

-

Elution: The column is eluted with a solvent gradient, typically a mixture of chloroform and methanol.[4]

-

Purification: Fractions containing this compound are identified by thin-layer chromatography (TLC) and further purified by repeated column chromatography or preparative TLC to yield the pure compound.[8]

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

The anti-inflammatory activity of this compound has been assessed using the carrageenan-induced paw edema model in rats. A generalized protocol is as follows:

-

Animal Model: Wistar albino rats are typically used.

-

Induction of Inflammation: A sub-plantar injection of a 1% solution of carrageenan in saline is administered to the right hind paw of the rats to induce localized inflammation and edema.[9][10]

-

Treatment: this compound, dissolved in a suitable vehicle, is administered orally or intraperitoneally at various doses prior to the carrageenan injection. A control group receives the vehicle alone, and a positive control group may receive a standard anti-inflammatory drug like indomethacin.[11]

-

Measurement of Paw Edema: The volume of the paw is measured at specific time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[9]

-

Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.

In Vitro Antiproliferative Assay: MTT Assay on A2780 Human Ovarian Cancer Cells

The antiproliferative effect of this compound against the A2780 human ovarian cancer cell line can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. A standard protocol includes:

-

Cell Culture: A2780 cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[12][13]

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.[12]

-

Treatment: The cells are then treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).[12]

-

MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a few hours to allow for the formation of formazan crystals by viable cells.[14]

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[15]

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The concentration of this compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.[15]

Postulated Signaling Pathways

The precise molecular mechanisms and signaling pathways through which this compound exerts its pharmacological effects are not yet fully elucidated. However, based on the known activities of Terminalia arjuna extracts and other oleanane triterpenoid saponins, several pathways can be postulated to be involved.

Anti-inflammatory Signaling

The anti-inflammatory effects of many natural products, including triterpenoids, are often mediated through the inhibition of pro-inflammatory signaling cascades. A plausible mechanism for this compound involves the modulation of the NF-κB (Nuclear Factor-kappa B) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways .

-

NF-κB Pathway: In response to inflammatory stimuli, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS).[16][17] this compound may inhibit this pathway by preventing the degradation of IκBα or by directly inhibiting the nuclear translocation of NF-κB.

-

MAPK Pathway: The MAPK family, including ERK, JNK, and p38, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation.[18][19] Activation of these kinases can lead to the expression of inflammatory mediators. This compound might exert its anti-inflammatory effect by inhibiting the phosphorylation and activation of one or more of these MAPK proteins.

Antiproliferative Signaling

The antiproliferative activity of this compound against cancer cells could be mediated by the induction of apoptosis and/or cell cycle arrest. The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation and is often dysregulated in cancer.

-

PI3K/Akt Pathway: Activation of PI3K leads to the phosphorylation and activation of Akt, which in turn phosphorylates and inactivates several pro-apoptotic proteins (e.g., Bad, Bax) and cell cycle inhibitors (e.g., p21, p27).[20][21] Inhibition of the PI3K/Akt pathway can therefore promote apoptosis and halt cell proliferation. Many triterpenoid saponins have been shown to exert their anticancer effects by inhibiting this pathway.[22] It is plausible that this compound induces apoptosis in A2780 cells by downregulating the phosphorylation of Akt, thereby promoting the activity of pro-apoptotic proteins.

Conclusion and Future Directions

This compound, a key bioactive constituent of the traditionally used medicinal plant Terminalia arjuna, demonstrates significant potential for modern therapeutic applications. The available data on its anti-inflammatory and antiproliferative activities provide a strong rationale for further investigation. Future research should focus on elucidating the precise molecular targets and signaling pathways of this compound to fully understand its mechanism of action. In vivo studies are warranted to evaluate its efficacy and safety profile for potential development as a novel therapeutic agent. The rich history of Terminalia arjuna in traditional medicine, coupled with emerging scientific evidence, positions this compound as a promising lead compound for the development of new drugs for inflammatory diseases and cancer.

References

- 1. nmppdb.com.ng [nmppdb.com.ng]

- 2. Arjungenin, this compound, and arjunglucoside II. A new triterpene and new triterpene glucosides from Terminalia arjuna. | Semantic Scholar [semanticscholar.org]

- 3. Terminalia arjuna: An overview of its magical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. This compound | C36H58O11 | CID 14658050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Isolation and Bioassay of a New Terminalone A from Terminalia arjuna - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. phytopharmajournal.com [phytopharmajournal.com]

- 10. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijbcp.com [ijbcp.com]

- 12. europeanreview.org [europeanreview.org]

- 13. Establishment and Characterization of a Highly Metastatic Ovarian Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. oncotarget.com [oncotarget.com]

- 16. Natural products targeting the NF-κB signaling pathway:Potential therapeutic drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Modulation of TLR/NF-κB/NLRP Signaling by Bioactive Phytocompounds: A Promising Strategy to Augment Cancer Chemotherapy and Immunotherapy [frontiersin.org]

- 18. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 19. discovery.researcher.life [discovery.researcher.life]

- 20. Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products [mdpi.com]

- 21. PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Anticancer Drug Discovery from Natural Compounds Targeting PI3K/AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Arjunglucoside I: A Comprehensive Technical Review of Biological Activities

For Immediate Release

A detailed technical guide on the biological activities of Arjunglucoside I, a triterpenoid saponin, has been compiled for researchers, scientists, and drug development professionals. This whitepaper provides an in-depth analysis of its reported anticancer, acetylcholinesterase-inhibitory, and anti-inflammatory properties, supported by quantitative data, detailed experimental methodologies, and visual representations of associated biological pathways.

Anticancer Activity

This compound has demonstrated notable antiproliferative effects against the A2780 human ovarian cancer cell line, exhibiting an IC50 value of 1.2 µM.[1][2] This activity highlights its potential as a lead compound for the development of novel anticancer therapeutics.

Experimental Protocol: Antiproliferative Bioassay (MTT Assay)

The antiproliferative activity of this compound was determined using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The A2780 ovarian cancer cell line, a drug-sensitive cell line, was used for this bioassay.[1]

General Procedure:

-

Cell Preparation: A2780 cells are cultured in a suitable medium, such as RPMI-1640, supplemented with fetal calf serum and antibiotics, and maintained at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere. Subsequently, they are treated with various concentrations of this compound and incubated for a specified period (e.g., 72 hours).

-

MTT Addition: After the incubation period, an MTT solution is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

-

Formazan Solubilization: The resulting formazan crystals are dissolved using a solubilization solution, such as isopropanol or DMSO.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 550-570 nm.

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Experimental Workflow for Anticancer Activity Screening

Caption: Workflow of the MTT assay for determining the antiproliferative activity of this compound.

While the precise signaling pathways modulated by this compound in cancer cells are yet to be fully elucidated, saponins, in general, are known to induce apoptosis and cell cycle arrest through various mechanisms.[3] These can include the modulation of key signaling pathways such as the NF-κB, PI3K/Akt, and MAPK pathways, which are critical for cell survival, proliferation, and inflammation.[4][5][6][7][8][9][10][11][12][13][14]

Potential Anticancer Signaling Pathways

Caption: Potential signaling pathways targeted by this compound in cancer cells.

Acetylcholinesterase-Inhibitory Activity

This compound has been identified as a potent inhibitor of acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine. For the hydrolysis of the substrate acetylthiocholine iodide, this compound exhibited a Michaelis-Menten constant (Km) of 0.011 mM.[1] This inhibitory action suggests its potential for applications in managing neurodegenerative diseases like Alzheimer's disease, where enhancing cholinergic neurotransmission is a key therapeutic strategy.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The acetylcholinesterase inhibitory activity is commonly assessed using a spectrophotometric method developed by Ellman.[15]

General Procedure:

-

Reaction Mixture Preparation: A reaction mixture is prepared in a 96-well plate containing a buffer (e.g., Tris-HCl, pH 8.0), the substrate acetylthiocholine iodide (ATCI), and the chromogenic reagent 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

Enzyme and Inhibitor Addition: The acetylcholinesterase enzyme and the test compound (this compound) at various concentrations are added to the wells.

-

Enzymatic Reaction: The enzyme hydrolyzes ATCI to thiocholine. Thiocholine then reacts with DTNB to produce a yellow-colored 5-thio-2-nitrobenzoate anion.

-

Absorbance Measurement: The rate of formation of the yellow product is monitored by measuring the increase in absorbance at 405-412 nm over time using a microplate reader.

-

Data Analysis: The percentage of enzyme inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The Michaelis-Menten constant (Km) can be determined by measuring the reaction rate at different substrate concentrations.[1]

Workflow for Acetylcholinesterase Inhibition Assay

Caption: General workflow for the Ellman's method to determine acetylcholinesterase inhibition.

Anti-inflammatory Activity

This compound has been reported to possess anti-inflammatory properties, as demonstrated in a carrageenan-induced paw edema model in rats. However, in the available literature, it exhibited less significant activity compared to other tested polyhydroxyoleanane-type triterpenoids.[16] Further quantitative studies are required to fully characterize its anti-inflammatory potential.

Experimental Protocol: Carrageenan-Induced Paw Edema

This widely used in vivo model is employed to screen for the acute anti-inflammatory activity of compounds.

General Procedure:

-

Animal Acclimatization: Rats are acclimatized to the laboratory conditions before the experiment.

-

Compound Administration: The test compound (this compound), a positive control (e.g., indomethacin), or a vehicle is administered to the animals, typically orally or intraperitoneally.

-

Induction of Inflammation: After a specific period (e.g., 1 hour), a sub-plantar injection of a carrageenan solution (e.g., 1% in saline) is administered into the right hind paw of the rats.

-

Measurement of Paw Edema: The volume of the paw is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated for the treated groups by comparing the increase in paw volume with the vehicle control group.

Logical Flow of Carrageenan-Induced Paw Edema Assay

Caption: Logical flow of the carrageenan-induced paw edema assay.

The anti-inflammatory effects of natural compounds are often mediated through the modulation of key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.[8] These pathways regulate the production of pro-inflammatory cytokines and mediators.

Summary of Quantitative Data

| Biological Activity | Model/Assay | Parameter | Value | Reference |

| Anticancer | A2780 human ovarian cancer cell line (MTT Assay) | IC50 | 1.2 µM | [1][2] |

| Acetylcholinesterase Inhibition | Ellman's Method | Km | 0.011 mM | [1] |

| Anti-inflammatory | Carrageenan-induced paw edema in rats | Activity | Less significant than other tested compounds | [16] |

This technical guide consolidates the current understanding of the biological activities of this compound, providing a valuable resource for the scientific community to guide future research and drug discovery efforts. Further investigations are warranted to fully elucidate the mechanisms of action and to explore the therapeutic potential of this natural compound.

References

- 1. Saponins and a lignan derivative of Terminalia tropophylla from the Madagascar Dry Forest - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Saponins and a lignan derivative of Terminalia tropophylla from the Madagascar Dry Forest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Saponins in Cancer Treatment: Current Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural products targeting the MAPK-signaling pathway in cancer: overview [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds [mdpi.com]

- 7. PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 10. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of a Novel Acetylcholinesterase Inhibitor by Fragment-Based Design and Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Arjunglucoside I: A Comprehensive Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arjunglucoside I, a triterpenoid saponin primarily isolated from the bark of Terminalia arjuna, has emerged as a compound of significant interest in the scientific community. Traditionally used in Ayurvedic medicine for cardiovascular ailments, recent preclinical studies have begun to elucidate the molecular mechanisms underlying its diverse pharmacological activities. This technical guide provides an in-depth overview of the current understanding of this compound, focusing on its potential therapeutic applications in oncology, neurodegenerative disorders, and inflammatory conditions. This document summarizes key quantitative data, details essential experimental protocols, and visualizes putative signaling pathways to facilitate further research and drug development efforts.

Introduction

Terminalia arjuna, a deciduous tree native to the Indian subcontinent, has a long history of use in traditional medicine.[1] Its bark is a rich source of various bioactive compounds, including triterpenoids, flavonoids, and tannins. Among these, this compound has been identified as a key constituent with a range of biological activities.[1] This guide will explore the therapeutic potential of purified this compound, moving beyond the effects of the whole plant extract to focus on the specific contributions of this promising molecule.

Physicochemical Properties

A foundational understanding of this compound's chemical nature is crucial for its study and application.

| Property | Value | Reference |

| Molecular Formula | C36H58O11 | [ChemFaces] |

| Molecular Weight | 666.8 g/mol | [ChemFaces] |

| CAS Number | 62319-70-4 | [ChemFaces] |

| Appearance | White powder | [ChemFaces] |

| Solubility | Soluble in methanol, ethanol, and DMSO | [ChemFaces] |

Potential Therapeutic Applications

Current research points to three primary areas where this compound shows significant therapeutic promise: oncology, neuroprotection, and anti-inflammatory action.

Anticancer Activity

Preclinical evidence suggests that this compound possesses potent antiproliferative properties. A key study has demonstrated its efficacy against human ovarian cancer cells.

Quantitative Data: Anticancer Activity

| Cell Line | Assay | IC50 | Reference |

| A2780 (Human Ovarian Cancer) | MTT Assay | 1.2 µM | [2] |

Putative Signaling Pathway: Induction of Apoptosis in Cancer Cells

While the precise signaling cascade initiated by this compound in cancer cells is yet to be fully elucidated, a plausible mechanism involves the induction of apoptosis through the intrinsic (mitochondrial) pathway. This is a common mechanism for many triterpenoid saponins.

Figure 1: Putative intrinsic apoptosis pathway induced by this compound.

Neuroprotective Effects: Acetylcholinesterase Inhibition

This compound has been identified as a potent inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibitory action suggests its potential in the management of neurodegenerative diseases like Alzheimer's, where cholinergic deficits are a key feature. A study has confirmed its ability to cross the blood-brain barrier.[3]

Quantitative Data: Acetylcholinesterase Inhibition

| Parameter | Value | Reference |

| Michaelis-Menten Constant (Km) | 0.011 mM | [4] |

Experimental Workflow: Acetylcholinesterase Inhibition Assay

The following diagram outlines the workflow for assessing the AChE inhibitory activity of this compound using the widely accepted Ellman's method.

Figure 2: Workflow for the acetylcholinesterase inhibition assay.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects in preclinical models. While specific dose-response data for the pure compound is still emerging, studies on related extracts and compounds suggest a mechanism involving the modulation of key inflammatory pathways.

Putative Signaling Pathway: Inhibition of NF-κB

A plausible mechanism for the anti-inflammatory action of this compound is the inhibition of the NF-κB signaling pathway, a central regulator of the inflammatory response.

Figure 3: Putative inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the advancement of research on this compound.

Isolation of this compound from Terminalia arjuna

A general procedure for the isolation of this compound involves the following steps:

-

Extraction: Powdered bark of Terminalia arjuna is extracted with methanol at room temperature.

-

Fractionation: The crude methanol extract is then subjected to solvent-solvent partitioning using solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

-

Chromatography: The n-butanol fraction, which is typically rich in saponins, is subjected to column chromatography on silica gel or Sephadex LH-20.

-

Purification: Fractions containing this compound are further purified by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

MTT Assay for Antiproliferative Activity

This colorimetric assay is used to assess cell viability.

-

Cell Seeding: A2780 cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (DMSO) for 48-72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value is calculated.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This assay quantifies the activity of AChE.

-

Reagent Preparation:

-

50 mM Tris-HCl buffer (pH 8.0)

-

10 mM DTNB (Ellman's reagent) in Tris-HCl buffer

-

10 mM Acetylthiocholine iodide (ATCI) in deionized water

-

AChE enzyme solution (e.g., 0.5 U/mL) in Tris-HCl buffer

-

This compound solutions at various concentrations

-

-

Assay Procedure (in a 96-well plate):

-

Add 25 µL of ATCI solution.

-

Add 125 µL of DTNB solution.

-

Add 50 µL of Tris-HCl buffer.

-

Add 25 µL of this compound solution (or buffer for control).

-

Initiate the reaction by adding 25 µL of AChE solution.

-

-

Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes.

-

Calculation: The rate of reaction is determined, and the percentage of inhibition is calculated as: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to assess anti-inflammatory activity.

-

Animal Acclimatization: Male Wistar rats (150-200 g) are acclimatized for at least one week.

-

Grouping and Treatment: Animals are divided into groups (n=6):

-

Control (vehicle)

-

Standard (e.g., Indomethacin, 10 mg/kg, p.o.)

-

This compound (various doses, e.g., 10, 20, 40 mg/kg, p.o.)

-

-

Induction of Edema: One hour after drug administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

-

Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Calculation: The percentage of inhibition of edema is calculated as: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.

Future Directions

While the initial findings are promising, further research is required to fully understand the therapeutic potential of this compound. Key areas for future investigation include:

-

In-depth Mechanistic Studies: Elucidation of the precise molecular targets and signaling pathways affected by this compound in various disease models.

-

In Vivo Efficacy Studies: Comprehensive evaluation of the efficacy of this compound in animal models of cancer, neurodegenerative diseases, and chronic inflammation.

-

Pharmacokinetic and Toxicological Profiling: Detailed studies to determine the absorption, distribution, metabolism, excretion (ADME), and safety profile of this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs to optimize its potency and selectivity.

Conclusion

This compound is a promising natural product with demonstrated anticancer, neuroprotective, and anti-inflammatory properties in preclinical studies. Its multifaceted pharmacological profile makes it an attractive candidate for further drug development. This technical guide provides a comprehensive summary of the current knowledge on this compound and offers a framework for future research aimed at translating its therapeutic potential into clinical applications.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The therapeutic applications discussed are based on preclinical research and require further investigation.

References

- 1. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubcompare.ai [pubcompare.ai]

- 3. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]

- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of Bioactive Compounds from Terminalia arjuna in Cardiovascular Health

A note on the available research: While the topic of interest is Arjunglucoside I, the current body of scientific literature provides limited specific data on the mechanism of action of this particular compound. The majority of in-depth mechanistic studies have focused on another key bioactive constituent of Terminalia arjuna, Arjunolic Acid (AA), and the whole bark extract. Therefore, this guide will primarily focus on the well-documented cardiovascular effects of Arjunolic Acid to provide a comprehensive overview of the therapeutic potential of Terminalia arjuna's key components.

Introduction

Terminalia arjuna, an evergreen tree in the Combretaceae family, has been a cornerstone of Ayurvedic medicine for centuries, particularly for the management of cardiovascular ailments.[1][2][3] Its bark is a rich source of various phytochemicals, including triterpenoids like Arjunolic Acid, glycosides such as this compound, flavonoids, and tannins, which are believed to contribute to its cardioprotective effects.[2][4] This technical guide delves into the core mechanisms of action of the bioactive compounds from Terminalia arjuna, with a primary focus on Arjunolic Acid, in promoting cardiovascular health.

Core Mechanisms of Action

The cardioprotective effects of Arjunolic Acid are multifaceted, encompassing anti-inflammatory, antioxidant, and anti-fibrotic actions. These effects are mediated through the modulation of several key signaling pathways implicated in cardiovascular pathophysiology.

Chronic inflammation is a key driver of cardiovascular diseases, including atherosclerosis and heart failure. Arjunolic Acid has been shown to exert potent anti-inflammatory effects by targeting the Toll-like receptor 4 (TLR4) signaling pathway.[5][6]

In response to inflammatory stimuli such as lipopolysaccharide (LPS), TLR4 activation triggers a downstream cascade involving Myeloid differentiation primary response 88 (MyD88), leading to the activation of transcription factors like nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), including p38 and JNK.[5] This cascade results in the production of pro-inflammatory cytokines. Arjunolic Acid has been demonstrated to downregulate the expression of TLR4, MyD88, NF-κB, p38, and JNK in cardiac cells, thereby attenuating the inflammatory response.[5]

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, plays a crucial role in the pathogenesis of myocardial injury.[7] Arjunolic Acid has been reported to possess significant antioxidant properties.[5][8] It has been shown to enhance the levels of endogenous antioxidants such as superoxide dismutase, catalase, and glutathione.[9] The mechanism of cytoprotection conferred by Arjunolic Acid is partly attributed to its ability to reduce oxidative stress.[8]

Cardiac fibrosis, the excessive deposition of extracellular matrix proteins, leads to stiffening of the heart muscle and is a hallmark of cardiac remodeling and heart failure. Arjunolic Acid has demonstrated significant anti-fibrotic activity by inhibiting the non-canonical transforming growth factor-beta (TGF-β) signaling pathway.[10]

Arjunolic Acid acts as an agonist of peroxisome proliferator-activated receptor-alpha (PPARα).[10][11] By binding to and stabilizing PPARα, Arjunolic Acid leads to the repression of TGF-β signaling. This is achieved through the inhibition of TGF-β-activated kinase 1 (TAK1) phosphorylation, which in turn reduces the activation of downstream targets p38 MAPK and NF-κB p65.[10] This ultimately leads to a reduction in collagen synthesis and deposition, thereby ameliorating cardiac fibrosis.[10][11]

Quantitative Data on Cardiovascular Effects

The following tables summarize the quantitative data from various in vitro and in vivo studies investigating the effects of Arjunolic Acid and Terminalia arjuna extract on key cardiovascular parameters.

Table 1: In Vitro Effects of Arjunolic Acid on Inflammatory Markers in H9C2 and C2C12 Myotubes

| Marker | Cell Line | Treatment | Concentration | Result | Reference |

| TLR4 | H9C2, C2C12 | LPS + AA | 50, 75, 100 µM | Significant downregulation compared to LPS control | [5] |

| MyD88 | H9C2 | LPS + AA | 50, 75, 100 µM | Significant downregulation compared to LPS control | [5] |

| NF-κB | H9C2, C2C12 | LPS + AA | 50, 75, 100 µM | Significant downregulation compared to LPS control | [5] |

| p38 | H9C2 | LPS + AA | 50, 75, 100 µM | Significant downregulation compared to LPS control | [5] |

| JNK | H9C2 | LPS + AA | 50, 75, 100 µM | Significant downregulation compared to LPS control | [5] |

Table 2: In Vivo Effects of Arjunolic Acid on Cardiac Hypertrophy and Fibrosis

| Parameter | Animal Model | Treatment | Dosage | Result | Reference |

| Collagen-1 expression | Rat (renal artery ligation) | AA | Not specified | 1.71 ± 0.017-fold increase in ligated vs. sham; significantly repressed by AA | [11] |

| Collagen-3 expression | Rat (renal artery ligation) | AA | Not specified | 1.76 ± 0.015-fold increase in ligated vs. sham; significantly repressed by AA | [11] |

| % Fractional Shortening | Rat (renal artery ligation) | AA | Not specified | Decreased to 22.33 ± 1.5%; increased to 46.67 ± 1.504% with AA treatment | [11] |

| Left Ventricular Internal Diameter at diastole (LvIDd) | Rat (renal artery ligation) | AA | Not specified | Increased to 7.02 ± 0.08 mm; decreased to 4.01 ± 0.096 mm with AA treatment | [11] |

| PPARα protein expression | Rat (renal artery ligation) | AA | Not specified | 1.98 ± 0.059-fold reduction in ligated vs. control; 2.05 ± 0.031-fold up-regulation with AA treatment | [11] |

Table 3: Clinical Studies on Terminalia arjuna Bark Extract

| Study Population | Intervention | Dosage | Duration | Key Findings | Reference |

| Patients with ischemic mitral regurgitation | T. arjuna | Not specified | Not specified | Significant decrease in IMR and anginal frequency | [12] |

| Patients with dilated cardiomyopathy | T. arjuna (add-on therapy) | Not specified | Not specified | Significant improvement in left ventricular functional capacity | [12] |

| Patients with type 2 diabetes mellitus | T. arjuna | 500 mg, thrice daily | Not specified | Significant increase in mean cardiac output and reduction in mean systemic vascular resistance | [12] |

| Patients with coronary heart disease | T. arjuna bark powder | 1 g, twice daily | 4 months | Improvement in lipid profile and symptomatic relief | [12] |

| Patients with stable angina | T. arjuna bark powder | 500 mg, 8-hourly | 3 months | Significant reduction in anginal frequency | [12] |

Experimental Protocols

-

Cell Culture: H9C2 and C2C12 myotubes are cultured under standard conditions.

-

Treatment Groups:

-

Control (untreated)

-

LPS control (stimulated with Lipopolysaccharide)

-

Positive control (LPS + pyrrolidine dithiocarbamate - PDTC, an NF-κB inhibitor)

-

Treatment groups (co-treated with LPS and varying concentrations of Arjunolic Acid, e.g., 50, 75, and 100 µM)

-

-

Incubation: Cells are treated for 24 hours.

-

Analysis:

-

High Content Screening (HCS): To evaluate changes in the expression of TLR4 downstream signaling markers.

-

Western Blot Analysis: To quantify the protein expression levels of TLR4, MyD88, MAPKs (p38, JNK), and NF-κB.[5]

-

-

Animal Model: Male Wistar rats are used. Cardiac hypertrophy is induced by ligating the right renal artery. A sham-operated group serves as the control.

-

Treatment: A subset of the ligated rats is treated with Arjunolic Acid.

-

Duration: The animals are maintained for 14 days and sacrificed on the 15th day.

-

Analysis:

-

Echocardiography: To assess cardiac function, including fractional shortening and left ventricular internal diameter.

-

RT-PCR: To measure the gene expression of collagen-1 and collagen-3 in heart tissue.

-

Western Blot: To determine the protein expression levels of PPARα and other signaling molecules.[11]

-

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways modulated by Arjunolic Acid and a typical experimental workflow.

Caption: Arjunolic Acid inhibits the LPS-induced inflammatory pathway.

Caption: Arjunolic Acid's anti-fibrotic mechanism via PPARα and TGF-β.

Caption: Workflow for the in vivo cardiac hypertrophy and fibrosis model.

Conclusion

The bioactive compounds derived from Terminalia arjuna, particularly Arjunolic Acid, exhibit significant cardioprotective properties through a multi-pronged mechanism of action. By attenuating inflammation via the TLR4/MyD88/NF-κB pathway, combating oxidative stress, and mitigating cardiac fibrosis through the PPARα-mediated inhibition of the TGF-β/TAK1 pathway, Arjunolic Acid presents a promising natural therapeutic agent for cardiovascular diseases. While clinical studies on the whole bark extract have shown encouraging results in improving cardiac function and reducing symptoms in patients with various heart conditions, further research is warranted to elucidate the specific roles and mechanisms of other constituents like this compound. A deeper understanding of the individual contributions of these compounds will be crucial for the development of novel and effective therapies for cardiovascular health.

References

- 1. ijrpr.com [ijrpr.com]

- 2. Revisiting Terminalia arjuna – An Ancient Cardiovascular Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Cardioprotective effects of arjunolic acid in LPS-stimulated H9C2 and C2C12 myotubes via the My88-dependent TLR4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Identification of Molecular Mechanisms of Action of the Cardioprotective Compound Arjunolic Acid - Amrita Vishwa Vidyapeetham [amrita.edu]

- 8. researchgate.net [researchgate.net]

- 9. Experimental myocardial necrosis in rats: role of arjunolic acid on platelet aggregation, coagulation and antioxidant status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Arjunolic acid, a peroxisome proliferator-activated receptor α agonist, regresses cardiac fibrosis by inhibiting non-canonical TGF-β signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Arjunolic acid, a peroxisome proliferator-activated receptor α agonist, regresses cardiac fibrosis by inhibiting non-canonical TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. wjpmr.com [wjpmr.com]

Arjunglucoside I: An In-Depth Technical Guide on its Antioxidant Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arjunglucoside I, a triterpenoid saponin found in the bark of Terminalia arjuna, is a phytochemical of significant interest for its potential therapeutic applications, particularly its antioxidant properties.[1] While direct quantitative data on the isolated compound is limited in current scientific literature, the antioxidant capacity of Terminalia arjuna extracts, in which this compound is a key constituent, has been extensively studied. This guide provides a comprehensive overview of the antioxidant characteristics of this compound, drawing evidence from studies on Terminalia arjuna extracts. It details the experimental protocols for evaluating antioxidant activity and explores the potential mechanistic pathways, including the Nrf2 and MAPK signaling cascades, through which this compound may exert its cytoprotective effects.

Introduction to this compound and its Antioxidant Potential

This compound is a triterpenoid glycoside that, along with other related compounds like arjungenin and arjunolic acid, contributes to the medicinal properties of Terminalia arjuna bark.[2][3] The bark of this tree has a long history of use in traditional medicine for cardiovascular ailments, and modern research suggests that its antioxidant effects are a key component of its therapeutic action. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of chronic diseases. Phytochemicals with antioxidant properties, such as this compound, are therefore of great interest for their potential to mitigate oxidative damage and prevent or treat such conditions.

Quantitative Antioxidant Activity of Terminalia arjuna Extracts

The antioxidant potential of Terminalia arjuna has been evaluated using various in vitro assays. The following table summarizes the quantitative data from studies on different extracts of Terminalia arjuna bark and leaves, where this compound is a known component.

| Extract Type | Assay | IC50 Value / % Inhibition | Reference |

| Aqueous Bark Extract | DPPH | 90% inhibition at 50 µL | [2] |

| Ethanolic Bark Extract | DPPH | 76% inhibition at 50 µL | [2] |

| Ethanolic Bark Extract | DPPH | IC50: 2.491 ± 0.160 µg/mL | [4] |

| Ethanolic Bark Extract | Superoxide Radical Scavenging | IC50: 50.110 ± 0.150 µg/mL | [4] |

| Ethanolic Bark Extract | Lipid Peroxidation Assay | IC50: 71.000 ± 0.025 µg/mL | [4] |

| Methanolic Leaf Extract | DPPH | IC50: 35.33 µg/ml | [5] |

| Aqueous Leaf Extract | DPPH | IC50: 38.01 µg/ml | [5] |

Note: IC50 represents the concentration of the extract required to scavenge 50% of the free radicals.

Experimental Protocols for Antioxidant Assays